molecular formula C15H22O3 B12085752 Pseudoguaianolide

Pseudoguaianolide

Cat. No.: B12085752
M. Wt: 250.33 g/mol
InChI Key: BOPADYWRUULRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudoguaianolides are a class of sesquiterpene lactones characterized by an abnormal guaiane skeleton. This unique structure results from the migration of the C(4) methyl group to C(5) in the guaianolide system during biogenesis . These compounds are primarily found in the Compositae family, particularly in genera such as Ambrosia, Iva, and Parthenium . Pseudoguaianolides have garnered significant interest due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pseudoguaianolides involves several steps, including cyclization, oxidation, and reduction reactions. One common synthetic route starts with the furan ester and 2-methylcyclopentane-1,3-dione, followed by dehydrogenation and cyclodehydration to form the enetrione intermediate . Subsequent steps involve regio- and stereo-selective modifications to install the desired substituents with proper stereochemistry .

Industrial Production Methods: Industrial production of pseudoguaianolides often relies on the extraction from natural sources, such as Ambrosia arborescens. The extracted compounds can then be modified through regio- and stereo-selective synthetic transformations to produce various pseudoguaianolides .

Chemical Reactions Analysis

Types of Reactions: Pseudoguaianolides undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of different substituents at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated, acetoxylated, and methylenated derivatives of pseudoguaianolides .

Scientific Research Applications

Pseudoguaianolides have a wide range of scientific research applications:

Comparison with Similar Compounds

Pseudoguaianolides stand out due to their unique structural features and diverse biological activities, making them valuable compounds for further research and development.

Properties

IUPAC Name

8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPADYWRUULRBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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